molecular formula C14H8ClF3O B12992104 4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12992104
M. Wt: 284.66 g/mol
InChI Key: VTRCIZYURQXFFX-UHFFFAOYSA-N
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Description

4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 4’ position, a trifluoromethyl group at the 2’ position, and a carbaldehyde group at the 3 position on the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a biphenyl derivative, followed by chlorination and formylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for meeting the demands of various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is primarily related to its functional groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the aldehyde group can form covalent bonds with biological targets. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 4-Chloro-4’-fluoro-2-(trifluoromethyl)biphenyl
  • 4-Chloro-2’-(trifluoromethyl)pyridine
  • Trifluoromethylpyridine derivatives

Comparison: Compared to similar compounds, 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chloro and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various functionalized biphenyl derivatives .

Properties

Molecular Formula

C14H8ClF3O

Molecular Weight

284.66 g/mol

IUPAC Name

3-[4-chloro-2-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C14H8ClF3O/c15-11-4-5-12(13(7-11)14(16,17)18)10-3-1-2-9(6-10)8-19/h1-8H

InChI Key

VTRCIZYURQXFFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F)C=O

Origin of Product

United States

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